6-Bromo-5-methyl-indolin-2-one
Description
Properties
IUPAC Name |
6-bromo-5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZELOYIMXKBEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-indolin-2-one can be achieved through several methods. One common approach involves the bromination of 5-methyl-indolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction typically proceeds under mild conditions, with the bromine atom selectively attaching to the 6th position of the indolin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indolin-2-one core can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carbonyl group in the indolin-2-one ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolin-2-one derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxo derivatives of indolin-2-one.
Reduction Reactions: Products include alcohol derivatives of indolin-2-one.
Scientific Research Applications
6-Bromo-5-methyl-indolin-2-one is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, material science, and organic synthesis, supported by case studies and comprehensive data.
Structure and Characteristics
This compound is an indolinone derivative characterized by a bromine atom at the 6-position and a methyl group at the 5-position of the indole ring. Its molecular formula is C9H8BrN, with a molecular weight of approximately 215.07 g/mol. The compound exhibits notable fluorescence properties, making it suitable for various applications in bioimaging and sensing.
Medicinal Chemistry
Anticancer Activity
Research has indicated that indolinone derivatives exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have reported that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Material Science
Fluorescent Probes
Due to its fluorescence properties, this compound has been explored as a fluorescent probe for biological imaging. Its ability to selectively bind to certain biomolecules allows for tracking cellular processes in real-time. A case study highlighted its use in imaging live cells, demonstrating its potential as a tool for studying cellular dynamics .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in OLED technology. Research has shown that incorporating indolinone derivatives into OLED materials can enhance their efficiency and stability. A comparative study indicated that devices using this compound exhibited improved luminescence characteristics compared to traditional materials .
Organic Synthesis
Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of various biologically active molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the development of more complex structures .
Case Study: Synthesis of Novel Derivatives
A research article detailed the synthesis of novel derivatives from this compound through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced biological activity, suggesting that this indolinone derivative is a valuable precursor for drug discovery .
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Caspase activation |
| A549 (Lung) | 20.0 | Cell cycle arrest |
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-indolin-2-one: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Bromo-indolin-2-one: Lacks the methyl group at the 5th position, leading to variations in its chemical and biological properties.
Indolin-2-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
6-Bromo-5-methyl-indolin-2-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block for synthesizing novel bioactive molecules and materials .
Biological Activity
6-Bromo-5-methyl-indolin-2-one is a derivative of indole, a significant class of heterocyclic compounds known for their diverse biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.
This compound interacts with multiple biological targets, primarily proteins and enzymes involved in crucial physiological processes. The compound's mechanism includes:
- Target Interaction : Indole derivatives like this compound bind to various receptors and enzymes, leading to significant biological responses.
- Biochemical Pathways : This compound influences several biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and antimicrobial activities. It has shown efficacy in modulating the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antiviral Activity
Research indicates that indole derivatives exhibit antiviral properties by inhibiting viral replication and interfering with viral entry into host cells. Specific studies have highlighted the effectiveness of similar compounds against various viruses.
Anticancer Properties
This compound has demonstrated potential anticancer activity through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by affecting cell signaling pathways.
A study reported that indole derivatives can inhibit cancer cell lines such as HeLa and A549, showcasing their potential as anticancer agents .
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties against bacteria and fungi. The presence of the bromine atom enhances its reactivity and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A recent study synthesized several derivatives of indole and tested their effects on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of various indole derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : Related compounds have shown high gastrointestinal absorption.
- Blood-Brain Barrier Permeability : Some studies suggest that certain indole derivatives can penetrate the blood-brain barrier, making them suitable candidates for central nervous system disorders.
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other indole derivatives:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Methylindoline | Lacks bromine at position 6 | Lower reactivity and biological activity |
| 6-Bromoindoline | Lacks methyl group at position 5 | Different chemical reactivity |
| Indolin-2-one | Parent compound | Baseline for comparison |
The combination of both bromine and methyl groups in this compound enhances its chemical reactivity and biological efficacy compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
